molecular formula C12H17ClOS B8296425 1-(p-Chlorophenylthio)hexan-2-ol

1-(p-Chlorophenylthio)hexan-2-ol

Cat. No. B8296425
M. Wt: 244.78 g/mol
InChI Key: LNRYFQCTXFOLCO-UHFFFAOYSA-N
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Patent
US04675316

Procedure details

To 28.9 g (0.2 mole) the p-chlorothiophenol and 8.0 g (0.2 mole) of sodium hydroxide in 100 ml of water is added 22.0 g (0.22 mole) of 1,2-epoxyhexane over 10 minutes. When addition is completed, the mixture is heated to reflux for 16 hours. The mixture is cooled, combined with 300 ml of water and the organic phase is separated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[O:11]1[CH:13]([CH2:14][CH2:15][CH2:16][CH3:17])[CH2:12]1>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:12][CH:13]([OH:11])[CH2:14][CH2:15][CH2:16][CH3:17])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)S
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
O1CC1CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
the organic phase is separated

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)SCC(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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